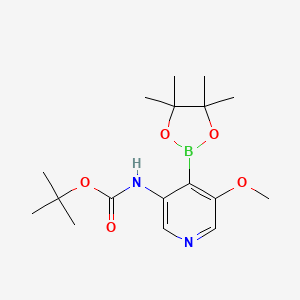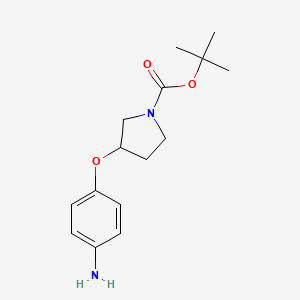
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O3 . It is a yellow to brown solid .
Physical And Chemical Properties Analysis
“tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate” is a yellow to brown solid . Its molecular weight is 278.35 . More detailed physical and chemical properties are not available in the retrieved sources.
Applications De Recherche Scientifique
Metabolic Pathways and Chemical Synthesis
Research has revealed the involvement of tert-butyl-based compounds in various metabolic pathways and synthetic processes. One study focused on the metabolism of CP-533,536, a compound structurally related to tert-butyl, and its biotransformation through various oxidative processes mediated by cytochrome P450 enzymes. This research highlighted the metabolic pathways and potential bioactivation of tert-butyl derivatives, indicating their significance in drug metabolism studies (Prakash et al., 2008).
Another study showcased the synthesis of tert-butyl-substituted pyrrolidines, demonstrating an enantioselective nitrile anion cyclization strategy. This method provided an efficient approach to synthesize these compounds, which are crucial intermediates in various chemical syntheses (Chung et al., 2005).
Structural and Material Science
The structural properties of tert-butyl-based compounds have been explored in various studies. Research on tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate revealed insights into the molecular structure and hydrogen bonding patterns, providing valuable information for the design of structurally related compounds (Weber et al., 1995).
Furthermore, studies on polyimides containing tert-butyl side groups emphasized the material properties such as low dielectric constants, high glass transition temperatures, and excellent solubility. These properties make tert-butyl-based compounds valuable in the development of materials with specific thermal and electrical characteristics (Chern et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQNZFJMSYAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655142 | |
| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
CAS RN |
862874-75-7 | |
| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)
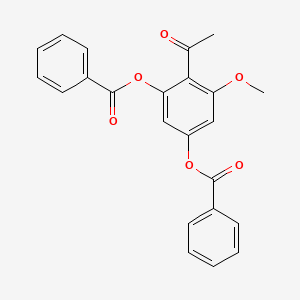
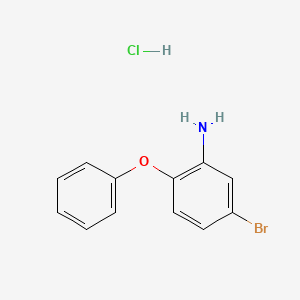
![(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1372166.png)

![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)

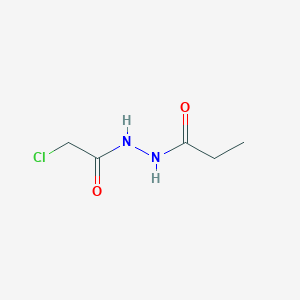
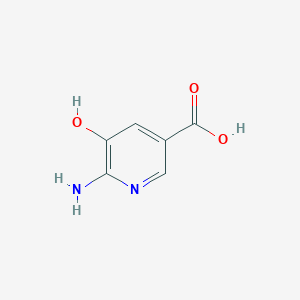
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)
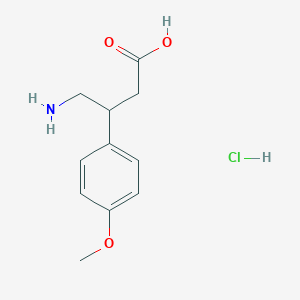
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)
